molecular formula C10H8ClNO B3029914 6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 83419-49-2

6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B3029914
CAS No.: 83419-49-2
M. Wt: 193.63
InChI Key: QDUSZHHHSAODBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one is a functionalized spirooxindole compound designed for research applications, particularly in medicinal chemistry and anticancer drug discovery. This molecule features a spirocyclic architecture where a cyclopropane ring is fused at the C3 position of an indolin-2-one scaffold, with a chlorine substituent at the 6' position of the benzene ring. The unique three-dimensional structure of the spiro[cyclopropane-1,3'-indolin]-2'-one core introduces structural rigidity, which is valuable in exploring novel biological space and for molecular stabilization . This compound belongs to a class of spirooxindoles that have demonstrated promising anticancer activity in scientific studies. Related derivatives have been synthesized and evaluated against a panel of human cancer cell lines, including prostate cancer (DU-145), cervical cancer (HeLa), and lung cancer (A-549), with several analogs exhibiting potent activity (IC₅₀ values < 10-20 μM) . The mechanism of action for this chemotype is associated with the induction of caspase-3 dependent apoptotic cell death and cell cycle arrest in the G0/G1 phase . The presence of the chloro substituent allows researchers to investigate the structure-activity relationship (SAR) and fine-tune properties such as potency, selectivity, and metabolic stability. Synthetic routes for similar spiro[cyclopropane-1,3'-indolin]-2'-ones often employ diastereoselective cyclopropanation protocols, which can be achieved through metal-free conditions using reagents like tosylhydrazone salts or via transition metal catalysis . The compound serves as a key chemical building block for further functionalization, enabling the generation of diverse libraries for biological screening. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUSZHHHSAODBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205432
Record name 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83419-49-2
Record name 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83419-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of an indoline derivative with a cyclopropane precursor under specific conditions to form the spirocyclic core . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one may involve scalable synthetic routes that optimize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one, including 6'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one, exhibit significant anticancer properties. A study demonstrated that synthesized compounds were evaluated against multiple human cancer cell lines, including DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer). Notably, certain derivatives showed promising anticancer activity with IC50 values less than 10 μM, indicating their potential as therapeutic agents in oncology .

Neuroprotective Effects

The indoline-2-one scaffold, which includes this compound, has been explored for neuroprotective effects. Compounds with this framework have been noted for their ability to inhibit neuroinflammation and protect neuronal cells from apoptosis. This makes them candidates for further development in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods. One notable approach involves a metal-free cyclopropanation reaction using tosylhydrazone salts. This method not only provides high yields but also enhances safety by avoiding the use of diazo compounds . The compound can also be synthesized via chiral synthesis techniques that allow for the production of enantiomerically enriched derivatives .

Applications in Asymmetric Synthesis

The compound's unique structure allows it to serve as a versatile intermediate in asymmetric synthesis. Its ability to undergo various transformations makes it useful in developing new pharmaceuticals with specific chiral properties. For instance, recent advancements have shown that spirocyclic oxindoles can be synthesized through stereoselective approaches involving cycloaddition reactions .

Material Science

Organic Luminescent Materials

Due to its structural characteristics, this compound may also find applications in the field of organic electronics and luminescent materials. The indoline structure is known for its potential as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound's ability to form stable luminescent states makes it a candidate for further research in this area.

Case Studies

Study Focus Findings
Diastereoselective Synthesis Anticancer ActivityCompounds exhibited IC50 < 10 μM against DU-145, HeLa, A-549 cell lines.
Neuroprotective Effects Neurodegenerative DiseasesIndicated potential for inhibiting neuroinflammation and protecting neuronal cells.
Synthesis Techniques Asymmetric SynthesisDeveloped methods for producing chiral derivatives efficiently.

Mechanism of Action

The mechanism of action of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives are modified at the 5'-, 6'-, or 7'-positions to tune biological activity. Key analogs include:

Compound Substituent Molecular Formula Key Biological Activity IC₅₀/EC₅₀ Values References
6'-Chloro derivative Cl C₁₀H₉ClNO PLK4 inhibition, antitumor activity Nanomolar inhibition (PLK4)
6'-Bromo derivative Br C₁₀H₉BrNO Anticancer activity (broad cell lines) IC₅₀ <20 μM (e.g., HT-29)
6'-Fluoro derivative F C₁₀H₈FNO Under investigation for kinase modulation Not yet reported
6'-Methyl derivative CH₃ C₁₁H₁₁NO Moderate cytotoxicity, structural studies IC₅₀ >100 μM (HCT116)
5'-Methoxy derivative OCH₃ C₁₁H₁₁NO₂ Improved pharmacokinetics (oral bioavailability) 50–100 nM (PLK4)

Key Observations :

  • Halogenation (Cl, Br, F): Enhances kinase inhibitory potency. The 6'-chloro derivative demonstrates single-digit nanomolar activity against PLK4, a mitotic kinase critical in cancer cell proliferation . Brominated analogs show broader-spectrum anticancer activity but lower specificity .
  • Methyl/Methoxy Groups : Improve metabolic stability and oral exposure. For example, CFI-400945 (a 5'-methoxy analog) achieved tumor growth inhibition in murine colon cancer models .
  • Stereochemistry : The (1R,2S) configuration in 6'-chloro derivatives optimizes binding to PLK4’s ATP pocket, conferring >100-fold selectivity over related kinases .
Antitumor Efficacy
  • 6'-Chloro derivative: In HCT116 colon cancer xenografts, CFI-400945 (a close analog) reduced tumor volume by 80% at 10 mg/kg doses .
  • 6'-Bromo derivative : Exhibited IC₅₀ values of 5–15 μM against prostate (DU-145) and lung (A-549) cancer cells, suggesting moderate cytotoxicity .
  • Spirocyclopropane Core : The rigid cyclopropane ring enhances binding to hydrophobic kinase domains, as seen in PLK4 inhibition (ΔG = −9.8 kcal/mol) .
Kinase Selectivity
  • PLK4 Inhibition : The 6'-chloro derivative shows IC₅₀ = 0.4–1.1 nM against Pim-1/2/3 kinases, with moderate cellular potency (IC₅₀ = 1.4 μM in KMS-12 BM cells) .
  • Off-Target Effects: Methyl and methoxy derivatives exhibit reduced off-target binding compared to halogenated analogs, as shown in kinome-wide profiling .
Metal-Free Cyclopropanation ()

A novel approach uses tosylhydrazone salts under mild conditions (50°C) to achieve >90% enantiomeric excess for spiro[cyclopropane-1,3'-indolin]-2'-ones. This method avoids transition metals, simplifying purification .

Copper-Catalyzed Reactions ()

Three-component reactions with sulfoxonium ylides yield bisaroyl spirocyclopropanes with high diastereoselectivity.

Biological Activity

6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure that includes a cyclopropane ring fused to an indolin moiety. This configuration is known to enhance reactivity and biological activity due to the strain in the cyclopropane ring, which can facilitate various chemical reactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar spirocyclic structures often interact with critical biological pathways. The following mechanisms have been identified:

  • Receptor Interaction : Many spirocyclic compounds act as ligands for various receptors, influencing signaling pathways related to pain, inflammation, and neuroprotection.
  • Cellular Pathway Modulation : These compounds may regulate apoptosis and cell proliferation through interactions with cellular pathways.
  • Enzyme Inhibition : Some studies suggest that spirocyclic derivatives can inhibit enzymes involved in disease processes, such as beta-secretase 1 (BACE1), which is crucial in Alzheimer's disease pathology.

1. Anticancer Activity

A study examined the anticancer properties of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. The findings highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study demonstrated that these compounds could serve as lead candidates for further development in cancer therapeutics.

2. Neuroprotective Effects

Research has shown that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, one study reported that certain analogs enhanced the activity of nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Spiro[indoline-3,4'-pyrrolidine]-2-carboxylic acidIndoline core with pyrrolidine ringExhibits distinct neuroprotective properties
Spiro[indoline-3,4'-oxindole]-2-carboxylic acidOxindole structureKnown for its anticancer activity
Spiro[coumarin-indole]-2-carboxylic acidCoumarin fused with indoleAntimicrobial properties

This table illustrates how compounds with similar structural motifs can have diverse biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Q. What are the established synthetic methodologies for 6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one?

A common approach involves metal-free cyclopropanation using tosylhydrazone salts, which enables diastereoselective formation of the spiro-cyclopropane core. This method avoids transition-metal catalysts, simplifying purification and reducing costs. Reaction optimization typically focuses on solvent polarity (e.g., DMF or acetonitrile) and temperature control (60–80°C) to enhance yield and selectivity . Alternative routes include oxidative C–H functionalization strategies, where prefunctionalized indole derivatives undergo cyclization with halogenated reagents to install the chloro substituent .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Data collection is performed using Mo/Kα radiation (λ = 0.71073 Å), and structures are refined via SHELXL software, which employs full-matrix least-squares methods to optimize atomic displacement parameters and bond geometries. Hydrogen atoms are typically placed in calculated positions, and residual electron density maps are analyzed to confirm stereochemical assignments .

Q. What safety protocols are critical for handling this compound?

Safety Data Sheets (SDS) recommend using nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of fine particles. Waste disposal must follow institutional guidelines for halogenated organic compounds. Stability studies indicate no explosive hazards, but prolonged light exposure may degrade the compound .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this spiro compound?

Theoretical studies suggest chiral Brønsted acid catalysts (e.g., phosphoric acids) can induce asymmetry during cyclopropanation. Density Functional Theory (DFT) calculations reveal that non-covalent interactions (π-stacking, hydrogen bonding) between the catalyst and diazo intermediate control the transition-state geometry, favoring one enantiomer. Experimental validation uses polarimetric analysis and chiral HPLC to confirm enantiomeric excess (ee > 90%) .

Q. How is the pharmacological activity of this compound evaluated?

Anti-HIV activity is assessed via in vitro assays measuring inhibition of viral replication in MT-4 cells. EC₅₀ values are determined using p24 antigen ELISA, with cytotoxicity evaluated via MTT assays. Compound 88 (a structural analog) showed EC₅₀ = 0.12 μM and a selectivity index (SI) > 500, indicating potent activity with low cellular toxicity. Molecular docking studies further predict interactions with HIV-1 reverse transcriptase .

Q. How do computational models enhance understanding of its reactivity?

Molecular dynamics simulations (e.g., using MOE 2016.08) model the compound’s behavior in solvent environments. Quantum mechanical calculations (e.g., B3LYP/6-31G*) predict electrophilic attack sites, such as the cyclopropane ring’s strained C–C bonds. These models guide experimental design, such as selecting nucleophiles for ring-opening reactions or predicting regioselectivity in functionalization .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution). Variable-temperature NMR (VT-NMR) can identify equilibrating conformers, while SC-XRD provides static solid-state structures. For example, a 1H NMR singlet for equivalent cyclopropane protons at room temperature may split at −40°C, revealing hindered rotation. Cross-validation with IR and mass spectrometry further clarifies structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one
Reactant of Route 2
Reactant of Route 2
6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.